5-Chloro-3,3-difluoroindolin-2-one
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Overview
Description
Preparation Methods
The synthesis of 5-Chloro-3,3-difluoroindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloroindole with difluorocarbene generated in situ from a difluoromethylating agent . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-3,3-difluoroindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Chloro-3,3-difluoroindolin-2-one can be compared with other similar compounds, such as:
5-Chloroindole: Lacks the difluoro substitution, which may affect its chemical reactivity and biological activity.
3,3-Difluoroindolin-2-one: Lacks the chlorine substitution, which may influence its properties and applications.
Indole derivatives: Various indole derivatives have different substitutions that can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C8H4ClF2NO |
---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
5-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI Key |
PTVMNQPXBPQJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(F)F |
Origin of Product |
United States |
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